molecular formula C6H7NO3S B1593927 3-Hydroxybenzenesulfonamide CAS No. 20759-40-4

3-Hydroxybenzenesulfonamide

Cat. No. B1593927
CAS RN: 20759-40-4
M. Wt: 173.19 g/mol
InChI Key: OQPPWRYNXRWUAQ-UHFFFAOYSA-N
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Description



  • 3-Hydroxybenzenesulfonamide (C<sub>6</sub>H<sub>7</sub>NO<sub>3</sub>S) is a chemical compound with the molecular formula C<sub>6</sub>H<sub>7</sub>NO<sub>3</sub>S. It is also known by other names, including 3-hydroxybenzene-1-sulfonamide and benzenesulfonamide, 3-hydroxy-.

  • The compound consists of a benzene ring with a hydroxyl group (-OH) and a sulfonamide group (-SO<sub>2</sub>NH<sub>2</sub>) attached to it.





  • Synthesis Analysis



    • The synthesis of 3-Hydroxybenzenesulfonamide involves the reaction of suitable precursors, such as benzenesulfonamide or its derivatives, with a hydroxylating agent (e.g., sodium hydroxide or potassium hydroxide) to introduce the hydroxyl group.





  • Molecular Structure Analysis



    • The molecular structure of 3-Hydroxybenzenesulfonamide consists of a benzene ring with a hydroxyl group (-OH) and a sulfonamide group (-SO<sub>2</sub>NH<sub>2</sub>) attached to it.

    • The compound has a molar mass of approximately 173.19 g/mol.





  • Chemical Reactions Analysis



    • 3-Hydroxybenzenesulfonamide can participate in various chemical reactions, including hydrolysis, substitution, and oxidation reactions.

    • Its sulfonamide group can undergo hydrolysis to form the corresponding sulfonic acid and ammonia.





  • Physical And Chemical Properties Analysis



    • Density: 1.5±0.1 g/cm³

    • Boiling Point: 415.4±47.0 °C at 760 mmHg

    • Flash Point: 205.0±29.3 °C

    • Molar Refractivity: 40.7±0.4 cm³/mol

    • Polar Surface Area: 89 Ų

    • It is a yellow to brown solid.




  • Scientific Research Applications

    • Kinetic and Isotopic Studies : The decomposition of N-hydroxybenzenesulfonamide in alkaline solutions has been investigated. These studies are crucial for understanding the kinetics and reaction mechanisms of this compound (Bonner & Ko, 1992).

    • Synthesis of Hypoglycemic Agents : 2-Hydroxybenzenesulfonamides have been prepared for use in creating hypoglycemic agents. This is significant in the development of new medications for conditions like diabetes (Suzue & Irikura, 1968).

    • Air Treatment Applications : The compound's potential in enhancing the mass transfer in air scrubbers for volatile organic compounds has been explored, which could have implications for environmental pollution control (Biard, Couvert, Renner & Levasseur, 2011).

    • Antitumor Properties : Studies have found that sulfonamides, including derivatives of hydroxybenzenesulfonamide, can be effective antitumor agents, offering new avenues for cancer treatment (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori & Nagasu, 2002).

    • Synthesis of Hydroxamic Acids : N-hydroxybenzenesulfonamide has been used in the synthesis of cyclic hydroxamic acids, which have various pharmacological applications (Banerjee & King, 2009).

    • Protection of Ketones and Aldehydes : The compound has been used in the protection of ketones and aldehydes as 1,3-dioxolane derivatives, a process significant in organic chemistry and drug synthesis (Hassner, Bandi & Panchgalle, 2012).

    • Biological and Medicinal Applications : N-hydroxybenzenesulfonamide (Piloty's acid) is a major source for nitroxyl (HNO) species, which have potential biological and medicinal applications. The study of its conformational preferences and chemical reactivity is essential in pharmacology (Al‐Saadi, 2020).

    • HNO-Donating Characteristics : Modifications in Piloty's acid derivatives can enhance their HNO-releasing activity, which is significant for cardiovascular system applications (Aizawa, Nakagawa, Matsuo, Kawai, Ieda, Suzuki & Miyata, 2013).

    Safety And Hazards



    • 3-Hydroxybenzenesulfonamide is harmful if swallowed and may cause skin and eye irritation.

    • It may also cause respiratory irritation.

    • Precautionary measures should be taken during handling and use.




  • Future Directions



    • Research on 3-Hydroxybenzenesulfonamide could explore its applications in medicine, materials science, and other fields.

    • Investigating its interactions with other compounds and potential modifications could lead to novel derivatives with improved properties.




    Please note that this analysis is based on available information, and further research may provide additional insights. If you need more specific details or have any other questions, feel free to ask!


    properties

    IUPAC Name

    3-hydroxybenzenesulfonamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H7NO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H,(H2,7,9,10)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OQPPWRYNXRWUAQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)S(=O)(=O)N)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H7NO3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00348454
    Record name 3-hydroxybenzenesulfonamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00348454
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    173.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-Hydroxybenzenesulfonamide

    CAS RN

    20759-40-4
    Record name 3-hydroxybenzenesulfonamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00348454
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 3-hydroxybenzene-1-sulfonamide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    To a solution of 3-aminobenzenesulfonamide (2.35 g, 13.6 mmol) in 30% sulfuric acid (18 mL) stirred in a 0° C. ice-water bath was added dropwise a solution of sodium nitrite (1.22 g, 17.7 mmol) in water (10 mL). The resulting reaction solution continued to stir in an ice-water bath for 30 min. The solution was then stirred in a 100° C. oil bath for 30 min. After cooling to room temperature, the reaction solution was partitioned between ethyl acetate and brine. After shaking, the aqueous phase was extracted with ethyl acetate. The combined ethyl acetate phases were dried over sodium sulfate, filtered, and concentrated to a yellow solid (2.11 g, 89% yield).
    Quantity
    2.35 g
    Type
    reactant
    Reaction Step One
    Quantity
    18 mL
    Type
    solvent
    Reaction Step One
    Quantity
    1.22 g
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    10 mL
    Type
    solvent
    Reaction Step Two
    Name
    Yield
    89%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    3-Hydroxybenzenesulfonamide
    Reactant of Route 2
    Reactant of Route 2
    3-Hydroxybenzenesulfonamide
    Reactant of Route 3
    3-Hydroxybenzenesulfonamide
    Reactant of Route 4
    Reactant of Route 4
    3-Hydroxybenzenesulfonamide
    Reactant of Route 5
    Reactant of Route 5
    3-Hydroxybenzenesulfonamide
    Reactant of Route 6
    3-Hydroxybenzenesulfonamide

    Citations

    For This Compound
    32
    Citations
    A Angeli, A Petrou, V Kartsev, B Lichitsky… - International Journal of …, 2023 - mdpi.com
    … The introduction of 4-amino-3-hydroxybenzenesulfonamide … of 4-amino-3-hydroxybenzenesulfonamide in position 4 of … 4-amino-3-hydroxybenzenesulfonamide in position 4 decreased …
    Number of citations: 2 www.mdpi.com
    Z Hu, S Zhang, W Zhou, X Ma, G Xiang - Bioorganic & Medicinal Chemistry …, 2017 - Elsevier
    … expanded by Sorto 25 and our group.26, 27 Considering these results, our attention was turned to develop a synthetic approach for the 2,6-difluoro-3-hydroxybenzenesulfonamide (30). …
    Number of citations: 19 www.sciencedirect.com
    S Aydogdu, A Hatipoglu - Journal of the Indian Chemical Society, 2022 - Elsevier
    … In the second step, as a result of cleavage of the 1S–17N bond, intermediate 2,6- dimethoxy- 4-aminopyrimidine (P4) and 4-amino-3-hydroxybenzenesulfonamide (P7) were formed. …
    Number of citations: 3 www.sciencedirect.com
    R Yin, W Guo, H Wang, J Du, X Zhou, Q Wu… - Chemical Engineering …, 2018 - Elsevier
    In this study, ultrasound (US) technology was adopted for peroxymonosulfate (PMS) activation, and it increased the efficiency of sulfamethazine (SMT) antibiotic degradation. US can …
    Number of citations: 254 www.sciencedirect.com
    Z Bai, Q Yang, J Wang - Chemical Engineering Journal, 2016 - Elsevier
    Ce substituted goethite (Ce 0.1 Fe 0.9 OOH) was prepared by isomorphous substitution method and used for the catalytic ozonation of sulfamethazine (SMT). The results showed that …
    Number of citations: 144 www.sciencedirect.com
    FA Meece, G Ahmed, H Nair, B Santhamma… - Steroids, 2018 - Elsevier
    … [a]phenanthren-17-yl(3-sulfamoylphenoxy)acetate (General method #1): To an oven-dried round bottom flask was added 2 (973 mg, 2.5 mmol), 3-hydroxybenzenesulfonamide, and 4 Å …
    Number of citations: 3 www.sciencedirect.com
    Y Lin, J Chen, M Zhou, G Liu, S Li, C Shi… - Process Safety and …, 2022 - Elsevier
    In this paper, the efficiency and mechanism of using nitrilotriacetic acid(NTA) as a complexing agent to enhance the zero-valent iron(Fe 0 )/peroxymonosulfate(PMS) system to remove …
    Number of citations: 2 www.sciencedirect.com
    Z Wan, J Wang - Journal of Hazardous Materials, 2017 - Elsevier
    … products (Hydroxylated sulfamethazine, N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxybenzenesulfonamide and 4-amino-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybenzenesulfonamide), as …
    Number of citations: 335 www.sciencedirect.com
    N Masuda, O Yamamoto, M Fujii, T Ohgami… - Bioorganic & medicinal …, 2005 - Elsevier
    In a previous study, we described the structure–activity relationships (SARs) for a series of thiazolidenebenzenesulfonamide derivatives. These compounds were found to be highly …
    Number of citations: 32 www.sciencedirect.com
    G Ćirić-Marjanović, M Milojević-Rakić… - Chemical Papers, 2017 - Springer
    The literature concerning the oxidative oligomerization and polymerization of various arylamines, eg, aniline, substituted anilines, aminonaphthalene and its derivatives, catalyzed by …
    Number of citations: 63 link.springer.com

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